molecular formula C16H21NO3 B016447 (S)-(+)-rolipram CAS No. 216974-75-3

(S)-(+)-rolipram

Cat. No. B016447
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-Rolipram has been achieved through various methods, highlighting the compound's accessibility for research and potential therapeutic use. Garcia et al. (2005) reported a practical and economic synthesis on a multigram scale, using Heck-Matsuda arylation of 3-pyrrolines with aryldiazonium tetrafluoroborates, followed by the resolution of racemic Rolipram into its enantiomers using chiral simulated moving bed chromatography (Garcia et al., 2005). Additionally, Chang et al. (2003) described a stepwise [3+2] annulation and desulfonated hydrolysis for Rolipram synthesis, employing base-induced coupling/cyclization reactions (Chang et al., 2003).

Molecular Structure Analysis

Rolipram's efficacy and specificity towards PDE4 are influenced by its molecular structure. The structural analysis has focused on optimizing Rolipram's interaction with the PDE4 enzyme, enhancing its therapeutic potential. The molecular structure facilitates selective inhibition of PDE4, distinguishing Rolipram from other phosphodiesterase inhibitors.

Chemical Reactions and Properties

Rolipram undergoes various chemical reactions based on its functional groups, contributing to its pharmacological profile. Its reactivity includes transformations relevant to its synthesis and modifications to alter its physical and chemical properties for improved bioavailability and efficacy.

Physical Properties Analysis

The physical properties of (S)-(+)-Rolipram, such as solubility, melting point, and stability, are crucial for its formulation and delivery in therapeutic contexts. These properties influence the compound's behavior in physiological conditions, affecting its absorption, distribution, metabolism, and excretion.

Chemical Properties Analysis

(S)-(+)-Rolipram exhibits specific chemical properties that contribute to its role as a PDE4 inhibitor. The interaction between Rolipram and PDE4 involves the compound's chemical structure facilitating binding to the enzyme, inhibiting its activity, and resulting in increased levels of cyclic AMP in cells. This mechanism underlies the potential therapeutic effects of Rolipram in various disorders.

Scientific Research Applications

  • Antidepressant and Anti-inflammatory Effects : Rolipram, as a selective inhibitor of phosphodiesterases IV, has shown potential clinical relevance in attenuating endogenous depression and inflammation in the central nervous system (J. Zhu, E. Mix, & B. Winblad, 2006).

  • Memory Consolidation Improvement : It has been found to increase hippocampal CREB expression and activation, thereby improving memory consolidation of conditioned fear in rats (Barbara Monti, C. Berteotti, & A. Contestabile, 2006).

  • Learning and Memory Enhancement : Rolipram ameliorates impairments of learning and memory in rodents, potentially by elevating cAMP levels (T. Imanishi et al., 1997).

  • Treatment of Rheumatoid Arthritis : The compound has shown efficacy in suppressing TNF-alpha activity and ameliorating collagen-induced arthritis, a murine model of rheumatoid arthritis (S. Ross et al., 1997).

  • Comparison with Imipramine for Major Depressive Disorder : While having certain advantages, imipramine is superior in treating major depressive disorder, though rolipram is associated with fewer side effects like nausea (G. Hebenstreit et al., 1989).

  • Neurological Applications : Rolipram can reinforce an early form of long-term depression to a long-lasting form, interacting with synaptic tagging processes, which is relevant in neurological studies (Sheeja Navakkode, S. Sajikumar, & J. Frey, 2005).

  • Sedative Effects and Cholinergic System : The compound induces hypoactivity, suggesting the involvement of the acetylcholinergic system in its sedative effects (J. Silvestre, Andrés G. Fernández, & J. Palacios, 1999).

  • Potential Cognitive Enhancers : Rolipram has been shown to reverse the amnesic effects of certain substances on working and reference memory, representing a new class of cognitive enhancers (Han-Ting Zhang et al., 2000).

  • Autoimmune Applications : It effectively prevented experimental allergic encephalomyelitis in non-human primates, suggesting applications in treating autoimmune disorders like multiple sclerosis (C. Genain et al., 1995).

  • Neuroprotective Effects in Huntington's Disease : Rolipram has shown beneficial effects in the R6/2 mouse model of Huntington's disease, indicating neuroprotective properties (Zena DeMarch et al., 2008).

Safety And Hazards


  • Toxicity : (S)-(+)-Rolipram has low acute toxicity, but chronic exposure may cause adverse effects.

  • Side Effects : Common side effects include nausea, headache, and gastrointestinal disturbances.

  • Drug Interactions : It may interact with other drugs metabolized by cytochrome P450 enzymes.

  • Precautions : Caution is advised in patients with liver or cardiovascular diseases.


Future Directions

Research on (S)-(+)-rolipram continues to explore its therapeutic potential. Future directions include:



  • Clinical Trials : Investigating its efficacy in treating inflammatory conditions, depression, and other disorders.

  • Formulation Development : Developing novel formulations for improved bioavailability.

  • Target Identification : Identifying additional molecular targets beyond PDE4.


properties

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-rolipram

CAS RN

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
482
Citations
J Demnitz, L LaVecchia, E Bacher, TH Keller, T Müller… - Molecules, 1998 - mdpi.com
Both enantiomers of rolipram (1) have been prepared in large quantity from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid (6), which was …
Number of citations: 48 www.mdpi.com
CA Parker, JC Matthews, RN Gunn, L Martarello… - Synapse, 2005 - Wiley Online Library
Cyclic AMP (cAMP) is a continually produced nucleotide which is inactivated by hydrolysis to 5′AMP via phosphodiesterase 4 (PDE4) enzymes. Rolipram is a selective PDE4 inhibitor …
Number of citations: 45 onlinelibrary.wiley.com
T Tsubogo, H Oyamada, S Kobayashi - Nature, 2015 - nature.com
Chemical manufacturing is conducted using either batch systems or continuous-flow systems. Flow systems have several advantages over batch systems, particularly in terms of …
Number of citations: 359 www.nature.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
Plasma levels of S-(+)-rolipram and R-(−)-rolipram in six healthy male volunteers were measured by radioimmunoassay after intravenous injection of 0.1 mg and oral administration of …
Number of citations: 53 link.springer.com
M Lortie, JN DaSilva, M Kenk, S Thorn, D Davis… - Molecular imaging and …, 2012 - Springer
Purpose (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to investigate phosphodiesterase-4 and, indirectly, cAMP-mediated signaling with PET. This study assessed …
Number of citations: 10 link.springer.com
JN DaSilva, CM Lourenco, AA Wilson… - Journal of Labelled …, 2001 - Wiley Online Library
… R-Rolipram and S-rolipram were a generous gift from Berlex-Canada Inc. (Lachine, Canada). Tetrahydrofuran (THF) and dimethylformamide (DMF) were obtained from Aldrich (Oakville…
M Lortie, J DaSilva, M Kenk, S Thorn… - 2006 IEEE Nuclear …, 2006 - ieeexplore.ieee.org
The PET tracers (R)-[ 11 C]rolipram and (S)-[ 11 C]rolipram have been proposed to measure phosphodiesterase-4 (PDE4) density as an indirect index of cAMP-mediated cell signaling, …
Number of citations: 3 ieeexplore.ieee.org
CM Lourenco, S Houle, AA Wilson… - Nuclear medicine and …, 2001 - Elsevier
… R-Rolipram (ED 50 ≅ 0.04 mg/Kg) was approximately 13 fold more potent than S-rolipram at inhibiting R-[ 11 C]rolipram binding in all brain regions. Nevertheless, S-[ 11 C]rolipram …
Number of citations: 56 www.sciencedirect.com
JJ KELLY, PJ BARNES, MA GIEMBYCZ - Biochemical Journal, 1996 - portlandpress.com
A perplexing phenomenon identified in several tissues is the lack of correlation between inhibition of phosphodiesterase 4 (PDE4) and certain functional responses such as smooth …
Number of citations: 52 portlandpress.com
M Kenk, M Greene, J Thackeray, RA dekemp… - Nuclear medicine and …, 2007 - Elsevier
INTRODUCTION: Phosphodiesterase-4 (PDE4) enzymes specifically break down the second messenger cAMP, thereby terminating the intracellular signaling cascade that plays an …
Number of citations: 32 www.sciencedirect.com

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